4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Description
4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a useful research compound. Its molecular formula is C20H17ClN6OS and its molecular weight is 424.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing synthetic pathways for compounds with similar structures, exploring their chemical properties and potential as scaffolds in pharmaceutical development. Studies have detailed the synthesis of related heterocyclic compounds, highlighting the versatility of these structures in chemical synthesis and the potential for generating diverse derivatives with varied biological activities. For example, research by Basheer and Rappoport (2006) discussed the synthesis of substituted heterocycles, including thiadiazoles and oxadiazoles, through reactions involving omega-chloroalkyl isocyanates and isothiocyanates, demonstrating the potential for creating a wide range of biologically active compounds (Basheer & Rappoport, 2006).
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer activities of thiadiazole derivatives and related compounds, suggesting their potential in drug development. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their in vitro antimicrobial activity, which indicates the relevance of such structures in developing new antimicrobial agents (Sah et al., 2014). Additionally, Ravinaik et al. (2021) investigated N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity, highlighting the significance of such compounds in cancer research (Ravinaik et al., 2021).
Biological Activity and Drug Development
The synthesis and evaluation of biological activities of thiadiazole derivatives and related compounds have been a significant area of interest, with research indicating their potential as leads in drug discovery. Studies such as those conducted by Gomha et al. (2017) have synthesized new pharmacophores containing thiazole and thiadiazole moieties, demonstrating potent anticancer activities and suggesting a framework for further development of therapeutic agents (Gomha et al., 2017).
properties
IUPAC Name |
4-chloro-N-[3-[1-(2-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6OS/c1-3-13-6-4-5-7-16(13)27-12(2)17(24-26-27)18-22-20(29-25-18)23-19(28)14-8-10-15(21)11-9-14/h4-11H,3H2,1-2H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOHNIGXTVLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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